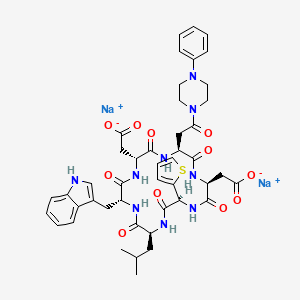

Tak 044

Description

Properties

CAS No. |

157380-72-8 |

|---|---|

Molecular Formula |

C44H49N9Na2O11S |

Molecular Weight |

958.0 g/mol |

IUPAC Name |

disodium;2-[(2R,5S,8S,11S,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-14-propyl-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate |

InChI |

InChI=1S/C44H51N9O11S.2Na/c1-2-9-29-39(59)47-30(20-25-24-45-28-13-7-6-12-27(25)28)40(60)49-32(22-36(55)56)42(62)48-31(21-35(54)53-17-15-52(16-18-53)26-10-4-3-5-11-26)41(61)50-33(23-37(57)58)43(63)51-38(44(64)46-29)34-14-8-19-65-34;;/h3-8,10-14,19,24,29-33,38,45H,2,9,15-18,20-23H2,1H3,(H,46,64)(H,47,59)(H,48,62)(H,49,60)(H,50,61)(H,51,63)(H,55,56)(H,57,58);;/q;2*+1/p-2/t29-,30+,31-,32+,33-,38+;;/m0../s1 |

InChI Key |

QIBLMEZRKOPSMJ-OKENEAAASA-L |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+] |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt TAK 044 TAK-044 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of TAK-044: A Non-Selective Endothelin Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: TAK-044 is a potent, non-selective endothelin (ET) receptor antagonist that has been investigated for its therapeutic potential in a variety of cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the mechanism of action of TAK-044, detailing its interaction with endothelin receptors, its effects in preclinical models, and its evaluation in clinical trials. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working in the field.

Core Mechanism of Action: Endothelin Receptor Blockade

TAK-044 exerts its pharmacological effects by competitively blocking the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both endothelin receptor subtype A (ETA) and subtype B (ETB). Endothelins are potent vasoconstrictors and are implicated in a range of physiological and pathophysiological processes, including inflammation, cell proliferation, and fibrosis. By antagonizing both ETA and ETB receptors, TAK-044 inhibits the downstream signaling cascades initiated by endothelin binding, thereby mitigating its diverse biological effects.

Endothelin Receptor Signaling Pathway

The binding of endothelin to its G-protein coupled receptors (GPCRs), ETA and ETB, activates multiple intracellular signaling pathways. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC contribute to the various cellular responses mediated by endothelins, including smooth muscle contraction. TAK-044, by blocking the initial receptor interaction, prevents the initiation of this signaling cascade.

Quantitative Data on TAK-044 Activity

The following tables summarize the quantitative data on the binding affinity and preclinical efficacy of TAK-044.

Table 1: In Vitro Receptor Binding Affinity of TAK-044

| Receptor Subtype | Tissue Source | Radioligand | Parameter | Value (nM) | Reference |

| ET Receptor (predominantly ETA) | Rabbit Ventricular Membranes | [¹²⁵I]-ET-1 | IC₅₀ | 3.8 | [1] |

| ET Receptor (predominantly ETB) | Rabbit Cerebellar Membranes | [¹²⁵I]-ET-1 | IC₅₀ | 130 | [1] |

| ET Receptor | Rat Renal Membranes | [¹²⁵I]-ET-1 | IC₅₀ | 6.6 | [2] |

Note: IC₅₀ values represent the concentration of TAK-044 required to inhibit 50% of the specific binding of the radioligand. Lower values indicate higher binding affinity.

Table 2: Preclinical Efficacy of TAK-044 in Animal Models

| Animal Model | Condition | Dosage | Key Finding | Quantitative Result | Reference |

| Rat | Myocardial Infarction (Ischemia-Reperfusion) | 1 mg/kg, i.v. | Reduction in Infarct Size | 32% reduction | [1] |

| Rat | Myocardial Infarction (Ischemia-Reperfusion) | 3 mg/kg, i.v. | Reduction in Infarct Size | 54% reduction | [1] |

| Rat | ET-1 Induced Hypertension | 0.1-10 mg/kg, i.v. | Inhibition of Pressor Response | Dose-dependent inhibition | [1][3] |

| Stroke-Prone Spontaneously Hypertensive Rats | Hypertension | 10 mg/kg/day, s.c. for 4 weeks | Decrease in Systolic Blood Pressure | Significant decrease | [4][5] |

Table 3: Clinical Trial Results of TAK-044 in Aneurysmal Subarachnoid Hemorrhage

| Study | Primary Endpoint | TAK-044 Group | Placebo Group | Relative Risk (95% CI) | p-value | Reference |

| UK/Netherlands/Eire TAK-044 SAH Study Group | Delayed Ischemic Event (at 3 months) | 29.5% | 36.6% | 0.8 (0.61 - 1.06) | Not significant | [6][7] |

Note: While there was a trend towards a lower incidence of delayed ischemic events in the TAK-044 group, the result was not statistically significant. There were no significant differences in clinical outcomes as measured by the Glasgow Outcome Scale (GOS).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Protocol 1: Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of TAK-044 for endothelin receptors.

Materials:

-

Membrane preparations from target tissue (e.g., rabbit ventricle, cerebellum, or rat kidney).

-

Radioligand: [¹²⁵I]-ET-1.

-

TAK-044 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations (typically 50-100 µg of protein) with a fixed concentration of [¹²⁵I]-ET-1 (e.g., 0.1 nM) in the binding buffer.

-

Add varying concentrations of TAK-044 to the incubation mixture to compete for receptor binding.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of TAK-044.

Protocol 2: Rat Model of Myocardial Infarction (Ischemia-Reperfusion)

Objective: To evaluate the cardioprotective effects of TAK-044 in a model of myocardial ischemia-reperfusion injury.[8]

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

Procedure:

-

Anesthetize the rat (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).

-

Intubate the trachea and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.

-

Administer TAK-044 (e.g., 1 or 3 mg/kg) or vehicle intravenously 10 minutes prior to ischemia.

-

Induce regional myocardial ischemia by tightening the suture around the LAD for a specified duration (e.g., 60 minutes).

-

Confirm ischemia by observing regional cyanosis of the myocardial surface and ST-segment elevation on an electrocardiogram (ECG).

-

Initiate reperfusion by releasing the ligature for a defined period (e.g., 24 hours).

-

At the end of the reperfusion period, re-ligate the LAD and infuse a dye (e.g., Evans blue) to delineate the area at risk (AAR).

-

Euthanize the animal and excise the heart.

-

Slice the ventricles and incubate in a solution of triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

-

Measure the AAR and infarct size by weight or planimetry to calculate the infarct size as a percentage of the AAR.

Protocol 3: Clinical Trial in Aneurysmal Subarachnoid Hemorrhage

Objective: To assess the efficacy and safety of TAK-044 in reducing delayed ischemic events after aneurysmal subarachnoid hemorrhage (SAH).[6][7]

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II trial.

Patient Population:

-

Inclusion Criteria: Patients with a confirmed diagnosis of aneurysmal SAH.

-

Exclusion Criteria: Specific criteria were not detailed in the provided search results but would typically include conditions that could confound the results or pose an unacceptable risk to the patient.

Treatment Regimen:

-

Patients were randomly assigned to receive either TAK-044 or a placebo.

-

The specific dose, route of administration, and duration of treatment were not fully detailed in the provided abstracts but would have been standardized across the study centers.

Endpoints:

-

Primary Endpoint: Occurrence of a delayed ischemic event within 3 months after the first dose of the study drug.

-

Secondary Endpoints:

-

Occurrence of a delayed ischemic event by 10 days.

-

Presence of a new cerebral infarct on CT scan or at postmortem examination by 3 months.

-

Glasgow Outcome Scale (GOS) scores at 3 months.

-

Incidence of adverse events.

-

Conclusion

TAK-044 is a non-selective endothelin receptor antagonist that effectively blocks both ETA and ETB receptors. Its mechanism of action involves the inhibition of endothelin-induced intracellular signaling cascades, leading to the attenuation of vasoconstriction and other deleterious effects of endothelins. Preclinical studies have demonstrated its efficacy in reducing tissue injury in models of myocardial infarction and its ability to lower blood pressure in hypertensive animal models. However, a phase II clinical trial in patients with aneurysmal subarachnoid hemorrhage did not show a statistically significant benefit of TAK-044 in preventing delayed ischemic events or improving clinical outcomes. Further research may be warranted to explore the therapeutic potential of TAK-044 in other clinical settings where endothelin plays a significant pathophysiological role. This guide provides a foundational understanding of the mechanism of action of TAK-044 to support ongoing and future research endeavors.

References

- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-receptor antagonists for aneurysmal subarachnoid hemorrhage: an updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new endothelin receptor antagonist, TAK-044, shows long-lasting inhibition of both ETA- and ETB-mediated blood pressure responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of the endothelin, receptor antagonist TAK-044 in treating subarachnoid hemorrhage: a report by the Steering Committee on behalf of the UK/Netherlands/Eire TAK-044 Subarachnoid Haemorrhage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

TAK-044: A Comprehensive Technical Review of a Dual Endothelin ETA/ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-044 is a potent, non-peptide dual endothelin (ET) receptor antagonist, exhibiting inhibitory activity against both ETA and ETB receptor subtypes. Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, exerts its physiological and pathological effects through these receptors. The dual antagonism of TAK-044 offers a therapeutic strategy in conditions where both ETA-mediated vasoconstriction and ETB-mediated effects are implicated. This technical guide provides an in-depth overview of the preclinical and clinical data available for TAK-044, with a focus on its pharmacological profile, experimental validation, and underlying signaling mechanisms. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's mechanism of action and evaluation process.

Introduction

The endothelin system plays a crucial role in vascular homeostasis and is implicated in the pathophysiology of various cardiovascular, renal, and inflammatory diseases. The biological effects of the endothelin family of peptides (ET-1, ET-2, and ET-3) are mediated through two G protein-coupled receptor subtypes: ETA and ETB. ETA receptor activation on vascular smooth muscle cells leads to potent and sustained vasoconstriction and cell proliferation. ETB receptors, located on endothelial cells, mediate vasodilation via the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can also induce vasoconstriction.

TAK-044 is a synthetic cyclic peptide derivative designed to competitively inhibit the binding of endothelins to both ETA and ETB receptors. This dual antagonism profile suggests a broad therapeutic potential in diseases where the endothelin system is upregulated. This document serves as a technical resource, consolidating the available scientific information on TAK-044.

Physicochemical Properties

| Property | Value |

| Chemical Name | Cyclo(D-α-aspartyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl-L-α-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt |

| Molecular Formula | C₄₅H₅₁N₉Na₂O₁₁S |

| Molecular Weight | 971.99 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Non-Clinical Pharmacology

Receptor Binding Affinity

TAK-044 demonstrates high affinity for both ETA and ETB receptors. The inhibitory potency is typically determined through radioligand binding assays.

| Parameter | ETA Receptor | ETB Receptor | Species/Tissue | Reference |

| IC₅₀ | 3.8 nM | 130 nM | Rabbit Ventricular & Cerebellar Membranes | [1] |

| IC₅₀ | 6.6 nM (for ET-1 binding) | - | Rat Renal Membranes | |

| Kᵢ | Data not explicitly found | Data not explicitly found |

Note: Ki values provide a more direct measure of binding affinity than IC₅₀ values. While not explicitly found in the provided search results, they can be calculated from IC₅₀ values if the radioligand concentration and its Kd are known.

In Vitro Functional Activity

The antagonistic activity of TAK-044 has been demonstrated in various isolated tissue preparations.

| Assay | Agonist | Tissue | Effect of TAK-044 | Reference |

| Vasoconstriction | ET-1 | Porcine Coronary Artery | Competitive antagonism | [1] |

| Vasoconstriction | ET-2 | Porcine Coronary Artery | Competitive antagonism | [1] |

| Vasoconstriction | ET-3 | Porcine Coronary Artery | Non-competitive antagonism | [1] |

In Vivo Pharmacology

Preclinical studies in animal models have confirmed the dual ETA/ETB receptor antagonist activity of TAK-044 and its therapeutic potential.

TAK-044 effectively inhibits the pressor and depressor responses induced by exogenous ET-1 administration in anesthetized rats.

| Model | Agonist | Dose of TAK-044 (i.v.) | Effect | Duration of Action | Reference |

| Anesthetized Rats | ET-1 (0.3 nmol/kg) | 0.1, 1 mg/kg | Partial inhibition of pressor response | - | [2] |

| Anesthetized Rats | ET-1 (0.3 nmol/kg) | 10 mg/kg | Almost complete inhibition of pressor response | 3 hours | [2] |

| Anesthetized Rats | ET-1 (0.3 nmol/kg) | 1, 10 mg/kg | Inhibition of transient depressor response | - | [2] |

| Anesthetized Rats | Sarafotoxin S6c (ETB agonist) | 0.1-10 mg/kg | Dose-dependent inhibition of depressor response | - | [2] |

| Anesthetized Rats | Sarafotoxin S6c (ETB agonist) | 10 mg/kg | Inhibition of sustained pressor response | - | [2] |

TAK-044 has demonstrated a significant reduction in infarct size in rat models of myocardial ischemia-reperfusion injury.

| Animal Model | Dosing Regimen | Reduction in Infarct Size | Reference |

| Rat | 1 mg/kg i.v. (10 min before occlusion) | 32% | [1] |

| Rat | 3 mg/kg i.v. (10 min before occlusion) | 54% | [1] |

| Rat | 1 mg/kg i.v. (10 min before reperfusion) | 34% | [1] |

| Rat | 1 mg/kg i.v. (1 hour after reperfusion) | 23% | [1] |

Pharmacokinetics

Comprehensive pharmacokinetic data for TAK-044 in preclinical species was not available in the provided search results. The following table is a template for such data.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | i.v. | ||||||

| p.o. | |||||||

| Dog | i.v. | ||||||

| p.o. | |||||||

| Monkey | i.v. | ||||||

| p.o. |

Clinical Development

TAK-044 has been investigated in clinical trials for various indications, most notably for the treatment of subarachnoid hemorrhage (SAH).

Phase II Study in Subarachnoid Hemorrhage

A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II trial was conducted to evaluate the efficacy and safety of TAK-044 in patients with aneurysmal SAH.[3][4]

| Parameter | TAK-044 Group | Placebo Group | Relative Risk (95% CI) |

| Incidence of Delayed Ischemic Events (at 3 months) | 29.5% | 36.6% | 0.8 (0.61 to 1.06) |

Signaling Pathways and Mechanism of Action

The endothelin signaling pathway is complex, with ETA and ETB receptors coupling to various G proteins to initiate downstream cellular responses.

Caption: Endothelin signaling pathway and the inhibitory action of TAK-044.

Experimental Protocols

Radioligand Binding Assay for ETA and ETB Receptors

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of TAK-044 for endothelin ETA and ETB receptors.

Materials:

-

Radioligand: [¹²⁵I]-ET-1

-

Membrane Preparations: Tissues rich in ETA (e.g., rabbit ventricle) and ETB (e.g., rabbit cerebellum) receptors.

-

Test Compound: TAK-044 at various concentrations.

-

Non-specific Binding Control: Unlabeled ET-1 (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of TAK-044 in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled ET-1 (for non-specific binding), or 50 µL of TAK-044 dilution.

-

Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM) to all wells.

-

Add 150 µL of the respective membrane preparation (protein concentration adjusted to ensure <10% of total radioligand is bound).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Experimental workflow for the radioligand binding assay.

In Vivo Myocardial Infarction Model in Rats

Objective: To evaluate the cardioprotective effect of TAK-044 on myocardial infarct size following ischemia-reperfusion injury.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine and xylazine).

-

Intubate the animal and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature.

-

Maintain the occlusion for a defined period (e.g., 60 minutes).

-

Administer TAK-044 or vehicle intravenously at a specified time point (e.g., 10 minutes before occlusion, or just before reperfusion).

-

Release the ligature to allow for reperfusion of the coronary artery.

-

Continue reperfusion for a set duration (e.g., 24 hours).

-

At the end of the reperfusion period, re-ligate the LAD at the same location.

-

Inject a vital dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.

-

Euthanize the animal and excise the heart.

-

Slice the ventricles and incubate the slices in a solution of triphenyltetrazolium chloride (TTC) to differentiate the infarcted tissue (pale) from the viable tissue within the AAR (red).

-

Image the heart slices and quantify the infarct size, AAR, and total ventricular area using image analysis software.

-

Express the infarct size as a percentage of the AAR.

References

- 1. Effect of non-selective endothelin blockade, TAK-044, on the ischemic cellular injury of rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Acute effects of endothelin-1 and TAK-044 (ET(A) and ET(B) receptor antagonist) in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of TAK-044: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-044 is a potent, non-selective endothelin (ET) receptor antagonist that has been investigated for its therapeutic potential in a range of cardiovascular and ischemic conditions. By competitively inhibiting the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, TAK-044 modulates the diverse physiological effects of this powerful vasoconstrictor peptide. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of TAK-044, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Attributes

TAK-044 is a synthetic cyclic peptide that demonstrates high affinity for both ETA and ETB endothelin receptor subtypes. This dual antagonism is a key feature of its pharmacological profile, enabling it to counteract the multifaceted effects of ET-1, which include vasoconstriction, cell proliferation, and inflammation.

Quantitative Pharmacology: Data Summary

The preclinical development of TAK-044 has generated a substantial body of quantitative data, which is summarized below for ease of comparison.

In Vitro Receptor Binding Affinity

| Tissue/Cell Line | Receptor Subtype(s) | Ligand | Parameter | Value (nM) | Reference |

| Rabbit Ventricular Membranes | ETA | [¹²⁵I]-ET-1 | IC₅₀ | 3.8 | [1] |

| Rabbit Cerebellar Membranes | ETB | [¹²⁵I]-ET-1 | IC₅₀ | 130 | [1] |

| Rat Renal Membranes | ETA/ETB | [¹²⁵I]-ET-1 | IC₅₀ | 6.6 | [2] |

In Vivo Efficacy in Animal Models

| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |

| Anesthetized Rats | ET-1 Induced Pressor Response | 0.1, 1, 10 mg/kg i.v. | Dose-dependent inhibition of pressor response; almost complete inhibition at 10 mg/kg.[3] | [3] |

| Rat Model of Myocardial Infarction | Coronary Occlusion/Reperfusion | 1 and 3 mg/kg i.v. | Dose-dependent reduction in infarct size (32% and 54% reduction, respectively).[1] | [1] |

| Rat Model of Acute Ischemic Stroke | Middle Cerebral Artery Occlusion | 5 mg/kg i.p. for 7 days (pretreatment) | Significant attenuation of hemispheric lesion area (17.5% vs 61.2% in control).[4] | [4] |

| Anesthetized Dogs | Myocardial Stunning | 3 mg/kg i.v. | Significantly improved reduced myocardial segment shortening.[5] | [5] |

Preclinical Pharmacokinetics

| Species | Dose | Parameter | Value | Reference |

| Rat | 3 mg/kg i.v. | t₁/₂α | 0.03 h | [6] |

| t₁/₂β | 1.10 h | [6] | ||

| CLtot | 1.66 L/h/kg | [6] | ||

| Vdss | 2.09 L/kg | [6] | ||

| Dog | 3 mg/kg i.v. | t₁/₂α | 0.06 h | [6] |

| t₁/₂β | 0.57 h | [6] | ||

| CLtot | 2.37 L/h/kg | [6] | ||

| Vdss | 0.50 L/kg | [6] |

Mechanism of Action: Signaling Pathway

TAK-044 exerts its pharmacological effects by competitively blocking the binding of endothelin peptides (primarily ET-1) to both ETA and ETB receptors on the surface of various cell types, including vascular smooth muscle cells and endothelial cells. This dual antagonism prevents the activation of downstream signaling cascades that lead to vasoconstriction and other pathophysiological processes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of TAK-044 for endothelin receptors.

Methodology:

-

Membrane Preparation: Ventricular (rich in ETA) and cerebellar (rich in ETB) tissues from rabbits are homogenized and centrifuged to isolate crude membrane fractions.

-

Binding Reaction: The membrane preparations are incubated with a radiolabeled endothelin ligand, [¹²⁵I]-ET-1, in the presence of varying concentrations of TAK-044.

-

Separation: The reaction mixture is filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of TAK-044 that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is calculated by non-linear regression analysis.

In Vivo Myocardial Infarction Model in Rats

Objective: To evaluate the cardioprotective effect of TAK-044 in a model of ischemia-reperfusion injury.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia.

-

Drug Administration: TAK-044 (1 or 3 mg/kg) or vehicle is administered intravenously 10 minutes before coronary occlusion.

-

Reperfusion: After a defined period of ischemia (e.g., 60 minutes), the ligature is removed to allow for reperfusion.

-

Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the hearts are excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., triphenyltetrazolium chloride).

-

Data Analysis: The infarct size is expressed as a percentage of the area at risk and compared between the TAK-044 treated and control groups.

Conclusion

The preclinical data for TAK-044 demonstrate its potent and non-selective antagonism of both ETA and ETB endothelin receptors. In vitro studies confirm its high binding affinity, while in vivo models of cardiovascular and ischemic diseases in rats and dogs have shown significant efficacy in reducing endothelin-mediated pathology. The pharmacokinetic profile indicates a relatively rapid distribution and elimination in the animal models tested. Collectively, these preclinical findings establish a strong pharmacological basis for the potential therapeutic application of TAK-044 in conditions characterized by elevated endothelin levels and associated vasoconstriction and tissue injury.

References

- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new endothelin receptor antagonist, TAK-044, shows long-lasting inhibition of both ETA- and ETB-mediated blood pressure responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of endothelin antagonist (TAK-044) on cerebral ischemic volume, oxidative stress markers and neurobehavioral parameters in the middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a new endothelin receptor antagonist, TAK-044, on myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

TAK-044: A Comprehensive Analysis of its Antagonistic Effect on Endothelin-1 Induced Vasoconstriction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of numerous cardiovascular diseases. Its effects are mediated through the activation of two G-protein coupled receptors, endothelin receptor A (ETA) and endothelin receptor B (ETB). TAK-044 is a non-selective ETA and ETB receptor antagonist that has been investigated for its therapeutic potential in conditions associated with excessive vasoconstriction. This technical guide provides a detailed overview of the pharmacological profile of TAK-044, with a specific focus on its inhibitory effects on ET-1 induced vasoconstriction. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide produced primarily by endothelial cells and is recognized as one of the most potent known vasoconstrictors.[1] Its discovery has led to a deeper understanding of vascular tone regulation and its dysregulation in various disease states, including hypertension, heart failure, and vasospasm following subarachnoid hemorrhage.[1][2] ET-1 exerts its physiological and pathophysiological effects through two distinct G-protein coupled receptors: ETA and ETB.[3] ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs) and their activation leads to profound and sustained vasoconstriction.[2][3] ETB receptors, on the other hand, have a more complex role; their activation on endothelial cells can mediate vasodilation via the release of nitric oxide (NO) and prostacyclin, while their presence on VSMCs can also contribute to vasoconstriction.[3][4]

The development of endothelin receptor antagonists has been a key area of research for the treatment of diseases characterized by ET-1-mediated vasoconstriction. TAK-044 is a synthetic peptide that acts as a potent and non-selective antagonist of both ETA and ETB receptors.[5][6] This dual antagonism offers a comprehensive blockade of the endothelin system. This guide will delve into the quantitative pharmacology of TAK-044, detail the experimental protocols used to elucidate its effects, and provide a visual representation of the molecular pathways involved.

Quantitative Pharmacology of TAK-044

The efficacy of TAK-044 in antagonizing ET-1 has been quantified in a variety of preclinical and clinical settings. The following tables summarize the key quantitative data from these studies.

Table 1: Receptor Binding Affinity of TAK-044

| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |

| ETA | Rabbit ventricular membranes | [125I]-ET-1 | 3.8 | [5] |

| ETB | Rabbit cerebellar membranes | [125I]-ET-1 | 130 | [5] |

| ETA/ETB (undifferentiated) | Rat renal membrane fraction | [125I]-ET-1 | 6.6 | [7] |

Table 2: In Vitro Inhibition of Endothelin-1 Induced Vasoconstriction by TAK-044

| Vascular Bed | Species | ET-1 EC50 (Control) | ET-1 EC50 with TAK-044 (10 nM) | Fold Shift | Reference |

| Coronary Artery | Canine | 5.2 ± 0.77 nM | 24 ± 3.8 nM | ~4.6 | [8] |

| Isolated Kidney | Rat | - | Dose-response curve shifted to the right by a factor of ~10 | - | [7] |

Table 3: In Vivo Effects of TAK-044 on Endothelin-1 Induced Hemodynamic Changes

| Species | Model | Parameter | TAK-044 Dose | Effect | Reference |

| Rat | Anesthetized | ET-1 induced pressor response | 0.1 - 10 mg/kg i.v. | Dose-dependent inhibition | [5][9] |

| Rat | Anesthetized | ET-1 induced transient depressor response | 1 - 10 mg/kg i.v. | Inhibition | [9] |

| Rat | Myocardial Infarction | Infarct size | 1 - 3 mg/kg i.v. | 32-54% reduction | [5] |

| Human | Healthy Volunteers | ET-1 mediated forearm vasoconstriction | 25, 50, 100 mg | Significant reduction (-9%) at 8 and 12 hours | [10][11][12] |

| Human | Healthy Volunteers | Systemic Vascular Resistance | 1000 mg i.v. infusion | ~26% reduction over 24 hours | [13] |

| Human | Subarachnoid Hemorrhage | Delayed ischemic events | - | Lower incidence (29.5% vs 36.6% in placebo) | [14][15][16] |

| Rat | Dilated Cardiomyopathy | ET-1 induced increase in mean arterial pressure | 30 - 60 mg/kg/day | Incomplete blockade | [17] |

Signaling Pathways

Endothelin-1 Signaling Pathway in Vascular Smooth Muscle Cells

Endothelin-1 initiates a cascade of intracellular events upon binding to its receptors on vascular smooth muscle cells, leading to contraction. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a critical step, leading to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain (MLC). Phosphorylated MLC interacts with actin, resulting in cross-bridge cycling and smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP) and sensitization of the contractile machinery to Ca2+.

Mechanism of Action of TAK-044

TAK-044 is a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents ET-1 from initiating the downstream signaling cascade that leads to vasoconstriction. The blockade of ETA receptors directly inhibits the primary pathway for ET-1-mediated contraction of vascular smooth muscle. The antagonism of ETB receptors on smooth muscle cells also contributes to the inhibition of vasoconstriction.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the effects of TAK-044 on ET-1 induced vasoconstriction.

Receptor Binding Assays

-

Objective: To determine the binding affinity of TAK-044 for endothelin receptors.

-

Protocol Outline:

-

Membrane Preparation: Membrane fractions rich in ETA (e.g., from rabbit ventricle) and ETB (e.g., from rabbit cerebellum) receptors are prepared by homogenization and differential centrifugation of the respective tissues.[5]

-

Binding Reaction: The membrane preparations are incubated with a constant concentration of a radiolabeled endothelin, typically [125I]-ET-1, and varying concentrations of unlabeled TAK-044.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of TAK-044 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

In Vitro Isolated Artery Studies

-

Objective: To assess the functional antagonism of TAK-044 on ET-1-induced vasoconstriction in isolated blood vessels.

-

Protocol Outline:

-

Tissue Preparation: Arteries (e.g., canine coronary, femoral, renal, mesenteric, or basilar arteries) are dissected and cut into rings.[8]

-

Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The rings are connected to isometric force transducers to record changes in tension (contraction and relaxation).

-

Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension and their viability is confirmed by contraction to a standard agonist (e.g., potassium chloride).

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to ET-1 are generated in the absence and presence of fixed concentrations of TAK-044.

-

Data Analysis: The concentration of ET-1 that produces 50% of the maximal contraction (EC50) is determined for each condition. A rightward shift in the concentration-response curve in the presence of TAK-044 indicates competitive antagonism.

-

In Vivo Hemodynamic Studies in Anesthetized Rats

-

Objective: To evaluate the effect of TAK-044 on ET-1-induced changes in blood pressure in a living organism.

-

Protocol Outline:

-

Animal Preparation: Rats are anesthetized, and catheters are inserted into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

-

Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

-

Drug Administration: TAK-044 or vehicle is administered intravenously. After a predetermined time, a bolus injection of ET-1 is given.[5][9]

-

Hemodynamic Monitoring: Changes in MAP and heart rate are continuously recorded.

-

Data Analysis: The peak pressor and depressor responses to ET-1 in the presence and absence of TAK-044 are compared.

-

Human Forearm Blood Flow Studies

-

Objective: To assess the effect of TAK-044 on ET-1-induced vasoconstriction in the human forearm microcirculation.

-

Protocol Outline:

-

Subject Recruitment: Healthy volunteers are recruited for a randomized, placebo-controlled, crossover study.[10][11][12]

-

Catheterization: A brachial artery catheter is inserted for local drug infusion, and an intravenous catheter is placed in the contralateral arm.

-

Forearm Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography.

-

Drug Infusion: A continuous intrabrachial infusion of ET-1 is administered to induce local vasoconstriction. This is performed after systemic administration of either TAK-044 or placebo.

-

Data Collection: Forearm blood flow is measured at baseline and at regular intervals during the ET-1 infusion.

-

Data Analysis: The change in forearm blood flow from baseline in response to ET-1 is calculated and compared between the TAK-044 and placebo treatment groups.

-

Conclusion

TAK-044 is a potent, non-selective endothelin receptor antagonist that effectively inhibits ET-1 induced vasoconstriction in a variety of preclinical and clinical models. Its dual ETA and ETB receptor blockade provides a comprehensive antagonism of the endothelin system. The quantitative data presented in this guide, along with the detailed experimental methodologies and signaling pathway visualizations, underscore the significant pharmacological activity of TAK-044. This information serves as a valuable resource for researchers and clinicians working on the development of novel therapies for cardiovascular diseases where the endothelin system plays a critical pathological role. Further investigation into the clinical applications of dual endothelin receptor antagonists like TAK-044 is warranted.

References

- 1. Skin blood flow measurement technique [faculty.washington.edu]

- 2. Acute effects of endothelin-1 and TAK-044 (ET(A) and ET(B) receptor antagonist) in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]

- 13. Venous Occlusion Plethysmography Method [faculty.washington.edu]

- 14. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 16. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-044: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-044 is a potent, non-selective endothelin (ET) receptor antagonist that has been investigated for its therapeutic potential in a variety of cardiovascular and ischemic conditions. This document provides an in-depth technical overview of TAK-044, encompassing its chemical structure, physicochemical properties, mechanism of action, pharmacology, and clinical trial findings. Detailed experimental methodologies for key studies are provided, and quantitative data are summarized in structured tables for ease of comparison. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of its biological context and experimental design.

Chemical Structure and Properties

TAK-044 is a synthetic cyclic peptide that acts as a competitive antagonist at both ETA and ETB endothelin receptors. Its complex structure is fundamental to its biological activity.

Chemical Identity

| Property | Value |

| IUPAC Name | sodium 2,2'-((2R,5R,8S,11S,14R,17R)-17-((1H-indol-3-yl)methyl)-14-isobutyl-3,6,9,12,15,18-hexaoxo-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-11-(thiophen-2-yl)-1,4,7,10,13,16-hexaazacyclooctadecane-2,8-diyl)diacetate |

| Synonyms | TAK 044, TAK044 |

| CAS Number | 157380-72-8 |

| Chemical Formula | C45H51N9Na2O11S |

| Molecular Weight | 971.99 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term storage. |

Synthesis

While a detailed, step-by-step synthesis protocol for TAK-044 is not publicly available in the reviewed literature, its cyclic peptide structure strongly suggests that it is synthesized using solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is a standard method for the synthesis of peptides, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: Generalized workflow for the solid-phase peptide synthesis of a cyclic peptide like TAK-044.

Mechanism of Action

TAK-044 exerts its pharmacological effects by antagonizing endothelin receptors. Endothelins (ET-1, ET-2, and ET-3) are potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.

-

ETB Receptors: Found on endothelial cells and smooth muscle cells. Activation of endothelial ETB receptors leads to the release of nitric oxide (NO) and prostacyclin, causing vasodilation. In contrast, activation of ETB receptors on smooth muscle cells contributes to vasoconstriction.

TAK-044 is a non-selective antagonist, meaning it blocks both ETA and ETB receptors. This dual antagonism is intended to inhibit the vasoconstrictive effects of endothelin while also potentially mitigating some of the complexities of selective receptor blockade.

Caption: Mechanism of action of TAK-044 as a non-selective endothelin receptor antagonist.

Pharmacology

The pharmacological profile of TAK-044 has been characterized in various in vitro and in vivo models.

In Vitro Pharmacology

Table 1: In Vitro Receptor Binding Affinity of TAK-044

| Receptor | Tissue Source | IC50 (nM) | Reference |

| ETA | Rabbit ventricular membrane | 3.8 | [1] |

| ETB | Rabbit cerebellar membrane | 130 | [1] |

In Vivo Pharmacology

Studies in animal models have demonstrated the ability of TAK-044 to counteract the physiological effects of endothelin.

Table 2: In Vivo Effects of TAK-044 in Animal Models

| Animal Model | Endpoint | Treatment | Result | Reference |

| Anesthetized Rats | ET-1-induced pressor response | TAK-044 (0.1-10 mg/kg, i.v.) | Dose-dependent inhibition | [1] |

| Rat Myocardial Infarction | Infarct size | TAK-044 (1 and 3 mg/kg, i.v.) | 32% and 54% reduction, respectively | [1] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of TAK-044 for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Ventricular (rich in ETA) and cerebellar (rich in ETB) tissues were homogenized and centrifuged to prepare membrane fractions.

-

Binding Assay: Membrane fractions were incubated with [125I]-ET-1 (a radiolabeled form of endothelin-1) and varying concentrations of TAK-044.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The radioactivity of the filters was measured using a gamma counter to determine the amount of bound [125I]-ET-1.

-

Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.[1]

Rat Model of Myocardial Infarction

Objective: To evaluate the effect of TAK-044 on myocardial infarct size.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were anesthetized.

-

Surgical Procedure: A ligature was placed around the left anterior descending coronary artery.

-

Ischemia-Reperfusion: The artery was occluded for 1 hour, followed by 24 hours of reperfusion.

-

Drug Administration: TAK-044 (1 or 3 mg/kg) or vehicle was administered intravenously 10 minutes before coronary occlusion.

-

Infarct Size Measurement: At the end of the reperfusion period, the hearts were excised, and the area at risk and the infarcted area were determined by staining with triphenyltetrazolium chloride (TTC).[1]

Caption: Experimental workflow for the rat model of myocardial infarction.

Clinical Trials

TAK-044 has been evaluated in clinical trials for conditions where endothelin-mediated vasoconstriction is thought to play a pathophysiological role.

Phase II Trial in Aneurysmal Subarachnoid Hemorrhage

A significant clinical investigation of TAK-044 was a multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II trial in patients with aneurysmal subarachnoid hemorrhage (SAH).[2]

Table 3: Summary of Phase II Trial of TAK-044 in SAH

| Parameter | Description |

| Objective | To assess the efficacy and safety of TAK-044 in reducing delayed cerebral ischemic events after SAH. |

| Patient Population | 420 patients with aneurysmal SAH.[2] |

| Intervention | TAK-044 or placebo. |

| Primary Endpoint | Occurrence of a delayed ischemic event within 3 months.[2] |

| Results | Lower incidence of delayed ischemic events at 3 months in the TAK-044 group (29.5%) compared to placebo (36.6%). The relative risk was 0.8 (95% CI 0.61 to 1.06), which was not statistically significant.[2] |

| Safety | TAK-044 was well tolerated. The most common side effects were hypotension and headache, consistent with its vasodilatory properties.[2] |

| Conclusion | The study suggested a potential benefit of TAK-044, but a larger phase III trial was deemed necessary to confirm efficacy.[2] |

Discussion and Conclusion

TAK-044 is a well-characterized non-selective endothelin receptor antagonist with demonstrated pharmacological activity in both preclinical and clinical settings. Its ability to block both ETA and ETB receptors provides a comprehensive approach to inhibiting the endothelin system. While a phase II clinical trial in subarachnoid hemorrhage showed a trend towards a reduction in delayed ischemic events, it did not reach statistical significance.[2] The favorable safety profile of TAK-044 suggests that endothelin receptor antagonism remains a viable therapeutic strategy for further investigation in relevant disease states. Future research could focus on optimizing dosing regimens, patient selection, and exploring its utility in other endothelin-mediated pathologies.

References

- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of the endothelin, receptor antagonist TAK-044 in treating subarachnoid hemorrhage: a report by the Steering Committee on behalf of the UK/Netherlands/Eire TAK-044 Subarachnoid Haemorrhage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-044: A Comprehensive Technical Review of In Vivo and In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-044 is a potent, non-peptide dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of numerous cardiovascular and renal diseases. By blocking the actions of ET-1 at both its receptor subtypes, TAK-044 has been investigated as a potential therapeutic agent in a variety of disease models, ranging from acute renal failure to subarachnoid hemorrhage. This technical guide provides a detailed overview of the key in vivo and in vitro studies that have characterized the pharmacological profile of TAK-044, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental applications.

In Vitro Studies

The in vitro activity of TAK-044 has been primarily characterized through receptor binding assays and functional assessments in isolated tissues and cells. These studies have established its affinity for and inhibitory activity at both ETA and ETB receptors.

Quantitative In Vitro Data

| Assay Type | Tissue/Cell Line | Receptor Subtype | Ligand | IC50 (nM) | Reference |

| Receptor Binding | Rabbit Ventricular Membranes | ETA | [¹²⁵I]-ET-1 | 3.8 | [1] |

| Receptor Binding | Rabbit Cerebellar Membranes | ETB | [¹²⁵I]-ET-1 | 130 | [1] |

| Receptor Binding | Rat Renal Membrane Fraction | Mixed (ETA/ETB) | [¹²⁵I]-ET-1 | 6.6 | [2] |

Experimental Protocols

Receptor Binding Assay (General Protocol):

-

Membrane Preparation: Tissues (e.g., rabbit ventricle, cerebellum, or rat kidney) are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the endothelin receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled endothelin ligand, such as [¹²⁵I]-ET-1, in the presence of varying concentrations of TAK-044.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a gamma counter.

-

Data Analysis: The concentration of TAK-044 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo Studies

TAK-044 has been evaluated in a range of animal models of human diseases, as well as in clinical trials. These studies have provided insights into its physiological effects and therapeutic potential.

Quantitative In Vivo Data

| Animal Model | Species | Key Parameters Measured | TAK-044 Dose | Key Findings | Reference |

| Acute Renal Failure | Rat | Plasma Creatinine | 1-10 mg/kg i.v. | Dose-dependent attenuation of the increase in plasma creatinine. | [2] |

| Myocardial Infarction | Rat | Infarct Size | 1 and 3 mg/kg i.v. | 32% and 54% reduction in infarct size, respectively. | [1] |

| ET-1-Induced Pressor Response | Rat | Mean Arterial Pressure | 0.1, 1, and 10 mg/kg i.v. | Partial inhibition at 0.1 and 1 mg/kg, and almost complete inhibition at 10 mg/kg. | [3] |

| Subarachnoid Hemorrhage (Clinical Trial) | Human | Delayed Ischemic Events | Not specified | Lower incidence of delayed ischemic events at 3 months in the TAK-044 group (29.5%) compared to placebo (36.6%). | [3][4] |

| Dilated Cardiomyopathy | Rat | ET-1 Induced Increase in Mean Arterial Pressure | 30 and 60 mg/kg/day s.c. | Incomplete blockade of ET-1-induced hypertension, suggesting a higher dose is needed in this model. | [5] |

Experimental Protocols

Acute Renal Failure Model in Rats:

-

Animal Preparation: Male rats are anesthetized. A contralateral nephrectomy (removal of the right kidney) is performed.

-

Induction of Ischemia: The left renal pedicle is clamped for 45 minutes to induce ischemia.

-

Drug Administration: TAK-044 (at varying doses) or vehicle is administered intravenously prior to the renal occlusion.

-

Reperfusion: The clamp is removed to allow for reperfusion of the kidney.

-

Outcome Assessment: Blood samples are collected at specified time points (e.g., 24 hours) after reperfusion to measure plasma creatinine levels as an indicator of renal function. Morphological damage to the kidney can also be assessed histologically.[2]

Myocardial Infarction Model in Rats:

-

Animal Preparation: Rats are anesthetized and ventilated. A thoracotomy is performed to expose the heart.

-

Induction of Ischemia: The left anterior descending (LAD) coronary artery is occluded for a specified period (e.g., 1 hour).

-

Drug Administration: TAK-044 or vehicle is administered intravenously before the coronary occlusion.

-

Reperfusion: The occlusion is released to allow for reperfusion of the myocardium.

-

Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the heart is excised. The area at risk and the infarcted area are delineated using staining techniques (e.g., triphenyltetrazolium chloride) and quantified.[1]

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin-1 exerts its effects by binding to two G protein-coupled receptor subtypes, ETA and ETB. The activation of these receptors triggers a cascade of intracellular signaling events, primarily involving the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to various cellular responses, including vasoconstriction and cell proliferation.

Experimental Workflow for In Vivo Animal Model

The following diagram illustrates a generalized workflow for evaluating the efficacy of TAK-044 in an in vivo animal model of a disease.

References

- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a new endothelin antagonist, TAK-044, on post-ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of the endothelin, receptor antagonist TAK-044 in treating subarachnoid hemorrhage: a report by the Steering Committee on behalf of the UK/Netherlands/Eire TAK-044 Subarachnoid Haemorrhage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of a new endothelin antagonist, TAK-044, on post-ischemic acute renal failure in rats [ouci.dntb.gov.ua]

The Role of TAK-044 in Myocardial Infarction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-044, a potent non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, has been a subject of significant investigation in the context of myocardial infarction (MI).[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, is known to be elevated during ischemia and reperfusion, where it is thought to exacerbate myocardial injury.[3] This technical guide synthesizes the preclinical data on TAK-044, detailing its mechanism of action, its effects on infarct size and cardiac function, and the experimental protocols used to evaluate its efficacy. The information presented herein is intended to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: The Endothelin System in Myocardial Infarction

The endothelin system plays a critical role in cardiovascular homeostasis. The primary isoform, ET-1, exerts its effects through two G-protein-coupled receptors: ETA and ETB.[4]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction and cell proliferation.[4][5]

-

ETB Receptors: Found on endothelial cells, their stimulation mediates the release of vasodilators like nitric oxide and prostacyclin. They are also involved in the clearance of circulating ET-1.[4]

During a myocardial infarction, the release of ET-1 is significantly increased.[6] This surge in ET-1 is believed to contribute to the pathophysiology of MI by:

-

Exacerbating coronary vasoconstriction.

-

Worsening ischemia-reperfusion injury.[3]

-

Promoting inflammation and myocyte death.

Antagonism of endothelin receptors, therefore, represents a logical therapeutic strategy to mitigate myocardial damage. TAK-044 emerged as a tool to investigate this hypothesis, demonstrating a strong inhibitory profile against both ETA and ETB receptors.[1][2]

Mechanism of Action of TAK-044

TAK-044 is a cyclic hexapeptide that acts as a competitive and non-competitive antagonist at endothelin receptors.[1][7] It inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and other detrimental effects in the setting of MI.[2] Preclinical studies have shown that TAK-044 effectively inhibits ET-1-induced pressor responses in a dose-dependent and long-lasting manner.[2]

Signaling Pathway of Endothelin-1 in Myocardial Infarction and TAK-044 Intervention

The following diagram illustrates the pathological role of ET-1 during myocardial infarction and the point of intervention for TAK-044.

Caption: ET-1 Signaling in MI and TAK-044 Blockade

Preclinical Efficacy of TAK-044 in Myocardial Infarction Models

Multiple preclinical studies have demonstrated the cardioprotective effects of TAK-044 in animal models of myocardial infarction.

Reduction of Infarct Size

A key finding is the significant, dose-dependent reduction in myocardial infarct size following TAK-044 administration in rats.[1][8]

| Animal Model | Dosing (Intravenous) | Timing of Administration | Infarct Size Reduction (%) | Reference |

| Rat | 1 mg/kg | 10 min before coronary occlusion | 32% | [1] |

| Rat | 3 mg/kg | 10 min before coronary occlusion | 54% | [1] |

| Rat | 1 mg/kg | 10 min before reperfusion | 34% | [1] |

| Rat | 1 mg/kg | 1 hr after reperfusion | 23% | [1] |

| Rat | 0.3-3.0 mg/kg | 30 min before reperfusion | Dose-dependent reduction | [8] |

| Rat | Not specified | 3 hr after reperfusion | Significant reduction | [8] |

These results highlight that TAK-044 is effective both as a prophylactic treatment and when administered after the ischemic event has begun.[1][8] Similar infarct-limiting effects were also observed in rabbit and dog models.[8]

Improvement of Myocardial Dysfunction

In a canine model of myocardial stunning, TAK-044 demonstrated a significant improvement in post-ischemic myocardial function.

| Animal Model | Dosing (Intravenous) | Key Finding | Reference |

| Dog | 3 mg/kg | Improved reduced myocardial segment shortening | [9] |

Importantly, this improvement in cardiac function was achieved without altering cardiovascular hemodynamics or regional myocardial blood flow, suggesting a direct cardioprotective effect.[9]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of TAK-044.

Rat Model of Myocardial Ischemia-Reperfusion

This model is widely used to assess the efficacy of cardioprotective agents.[10][11][12][13]

Objective: To determine the effect of TAK-044 on myocardial infarct size.[1][8]

Methodology:

-

Animal: Male Wistar or Sprague-Dawley rats are typically used.[8][10]

-

Anesthesia: Anesthesia is induced, commonly with agents like pentobarbital sodium or a combination of medetomidine-midazolam-butorphanol.[10][12]

-

Surgical Procedure:

-

The animal is intubated and connected to a ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified and ligated with a suture.[12]

-

-

Ischemia and Reperfusion:

-

Drug Administration: TAK-044 or vehicle is administered intravenously at specified times before occlusion, before reperfusion, or after reperfusion has commenced.[1][8]

-

Infarct Size Determination:

-

After the reperfusion period, the heart is excised.

-

The area at risk is delineated, often by re-occluding the LAD and perfusing the aorta with a dye like Evans blue.

-

The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.

-

The infarct size is calculated as a percentage of the area at risk.[8]

-

Preclinical Experimental Workflow

The diagram below outlines the typical workflow for a preclinical study investigating a cardioprotective agent like TAK-044.

Caption: Typical Preclinical MI Experimental Workflow

Considerations and Limitations

While preclinical results were promising, it is important to note some considerations. One study investigating the effects of TAK-044 initiated immediately after coronary ligation (without reperfusion) in rats found a significant decrease in the 24-hour survival rate compared to saline.[14] The authors suggested that inhibiting the positive inotropic action of endothelin-1 in the acute phase of a permanent infarction might be detrimental.[14] This highlights the complex role of the endothelin system and the importance of the timing of therapeutic intervention.

Conclusion

TAK-044 has served as an invaluable pharmacological tool, demonstrating that endothelin receptor antagonism is a viable strategy for reducing myocardial infarct size and improving cardiac dysfunction in preclinical models of ischemia-reperfusion injury. The data consistently show a robust, dose-dependent cardioprotective effect, particularly when administered around the time of reperfusion. While the clinical development of TAK-044 did not proceed to widespread use, the research conducted with this compound has significantly advanced our understanding of the role of endothelin in the pathophysiology of myocardial infarction and continues to inform the development of novel cardiovascular therapies.

References

- 1. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new endothelin receptor antagonist, TAK-044, shows long-lasting inhibition of both ETA- and ETB-mediated blood pressure responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of endothelin-A receptors in ischemic contracture and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. rpsg.org.uk [rpsg.org.uk]

- 6. Acute effects of endothelin-1 and TAK-044 (ET(A) and ET(B) receptor antagonist) in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of endogenous endothelin in the extension of myocardial infarct size studied with the endothelin receptor antagonist, TAK-044 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a new endothelin receptor antagonist, TAK-044, on myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonselective endothelin receptor antagonist initiated soon after the onset of myocardial infarction may deteriorate 24-hour survival - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-044: A Dual Endothelin Receptor Antagonist in Subarachnoid Hemorrhage Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Subarachnoid hemorrhage (SAH), a devastating cerebrovascular event, is frequently followed by delayed cerebral ischemia (DCI), a major contributor to morbidity and mortality. The potent vasoconstrictor endothelin-1 (ET-1) is strongly implicated in the pathogenesis of cerebral vasospasm, a key factor in DCI. This technical guide provides a comprehensive overview of TAK-044, a non-selective endothelin receptor antagonist (ETRA) that targets both ETA and ETB receptors. We delve into its mechanism of action, summarize key findings from preclinical and clinical research, and provide detailed experimental protocols and data to serve as a resource for scientists and drug development professionals in the field of SAH research. While clinical trials showed a trend towards reduced DCI, they did not demonstrate a significant improvement in overall functional outcomes, highlighting the complex pathophysiology of SAH beyond vasospasm. This guide aims to consolidate the existing knowledge on TAK-044 to inform future research endeavors in this critical area.

Introduction: The Role of Endothelin in Subarachnoid Hemorrhage

Following a subarachnoid hemorrhage, the lysis of red blood cells in the subarachnoid space releases various vasoactive substances, including endothelin-1 (ET-1). ET-1 is one of the most potent endogenous vasoconstrictors known and its levels are significantly elevated in the cerebrospinal fluid of SAH patients. It exerts its effects through two main receptor subtypes:

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction.

-

ETB Receptors: Found on both endothelial and smooth muscle cells. While endothelial ETB receptor activation can lead to vasodilation through nitric oxide and prostacyclin release, their activation on smooth muscle cells also contributes to vasoconstriction.

The sustained vasoconstriction induced by ET-1 is a major contributor to the cerebral vasospasm observed after SAH, which can lead to reduced cerebral blood flow and delayed ischemic neurological deficits. Consequently, blocking the action of ET-1 with endothelin receptor antagonists has been a significant area of therapeutic investigation.

TAK-044: Mechanism of Action

TAK-044 is a potent, non-selective antagonist of both ETA and ETB endothelin receptors. By competitively inhibiting the binding of ET-1 to these receptors on cerebral vascular smooth muscle cells, TAK-044 aims to prevent or reverse the intense vasoconstriction that characterizes cerebral vasospasm following SAH. Its dual-receptor blockade is hypothesized to provide a more comprehensive inhibition of the endothelin system compared to selective ETA antagonists.

Signaling Pathway of Endothelin-1 in Cerebral Artery Smooth Muscle

The binding of ET-1 to its receptors on cerebral artery smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction. The following diagram illustrates this pathway and the points of intervention for TAK-044.

Caption: Endothelin-1 signaling pathway in cerebral vasospasm and TAK-044's mechanism of action.

Preclinical Research on TAK-044 in Subarachnoid Hemorrhage

While specific preclinical studies on TAK-044 in rabbit or dog SAH models are not extensively available in public literature, research on other non-selective endothelin antagonists in these models provides valuable insights into the potential effects and experimental design.

Experimental Protocols: A Representative Model

The following protocol outlines a common experimental workflow for inducing SAH in a rabbit model and assessing the efficacy of an endothelin receptor antagonist.

Caption: A representative experimental workflow for preclinical evaluation of TAK-044 in a rabbit SAH model.

Summary of Preclinical Findings (Based on Non-Selective ETRAs)

Due to the limited availability of specific TAK-044 preclinical data in SAH models, this section summarizes expected findings based on studies with similar non-selective endothelin receptor antagonists.

| Parameter | Expected Effect of Non-Selective ETRA | Animal Model | Reference (Illustrative) |

| Cerebral Vasospasm | |||

| Basilar Artery Diameter | Attenuation of post-SAH reduction in diameter | Rabbit, Dog | General knowledge from SAH research |

| Cerebral Blood Flow | |||

| Cortical Blood Flow | Improvement compared to untreated SAH animals | Rat, Primate | General knowledge from SAH research |

| Neurological Outcome | |||

| Motor Function Scores | Potential for improvement, but variable | Rat | General knowledge from SAH research |

Clinical Research: The UK/Netherlands/Eire TAK-044 SAH Study Group Trial

A pivotal phase II clinical trial investigated the efficacy and safety of TAK-044 in patients with aneurysmal SAH.[1][2] This multicenter, randomized, double-blind, placebo-controlled study provides the most robust clinical data on TAK-044 in this patient population.[1]

Experimental Protocol

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II trial.[1][2]

-

Participants: 420 patients with aneurysmal subarachnoid hemorrhage.[1][2]

-

Intervention: Patients were randomized to receive either TAK-044 or a placebo.

-

Primary Endpoint: Occurrence of a delayed ischemic event within 3 months after the first dose of the study drug.[1]

-

Secondary Endpoints:

Quantitative Data Summary

| Outcome Measure | TAK-044 Group | Placebo Group | Relative Risk (95% CI) | p-value |

| Primary Endpoint | ||||

| Delayed Ischemic Event (at 3 months) | 29.5% | 36.6% | 0.8 (0.61 - 1.06) | Not significant |

| Secondary Endpoints | ||||

| Delayed Ischemic Event (at 10 days) | Not significantly different | Not significantly different | - | - |

| New Cerebral Infarct | Not significantly different | Not significantly different | - | - |

| Glasgow Outcome Scale (at 3 months) | No significant difference in clinical outcomes | No significant difference in clinical outcomes | - | - |

Data sourced from the UK/Netherlands/Eire TAK-044 Subarachnoid Haemorrhage Study Group trial.[1][2]

Safety and Tolerability

TAK-044 was generally well-tolerated by patients who had suffered an SAH.[1] The most common side effects were hypotension and headache, which are consistent with the vasodilatory properties of the drug.[1]

Implications for Subarachnoid Hemorrhage Research

The journey of TAK-044 in SAH research offers several important lessons and directions for future investigations:

-

Vasospasm is Not the Whole Story: While endothelin-mediated vasospasm is a critical component of DCI, the lack of significant improvement in overall clinical outcomes with TAK-044 and other ETRAs suggests that other pathophysiological mechanisms are at play. These may include early brain injury, microthrombosis, cortical spreading depolarization, and neuroinflammation.

-

The Challenge of Non-Selective Blockade: The non-selective blockade of both ETA and ETB receptors by TAK-044 may have had complex effects. While ETA receptor antagonism is clearly beneficial in preventing vasoconstriction, the blockade of endothelial ETB receptors could have attenuated their vasodilatory and protective effects. This has led to the development of more selective ETA receptor antagonists like clazosentan.

-

Future Directions: Future research should focus on:

-

Combination therapies that target multiple pathways involved in SAH pathology.

-

A more nuanced understanding of the temporal and spatial dynamics of endothelin receptor expression and function after SAH.

-

The development of novel drug delivery systems to target therapeutic agents directly to the site of vasospasm and brain injury.

-

Conclusion

TAK-044 represented a rational and promising therapeutic approach to mitigate the devastating consequences of cerebral vasospasm following SAH. While it demonstrated a favorable safety profile and a trend towards reducing delayed ischemic events, it ultimately did not translate into significantly improved functional outcomes in a large clinical trial. The research surrounding TAK-044 has been instrumental in advancing our understanding of the complex pathophysiology of SAH, emphasizing that a multi-faceted approach targeting various injury mechanisms beyond vasospasm is likely necessary to improve patient outcomes. This guide serves as a comprehensive resource to build upon the knowledge gained from the study of TAK-044 and to guide the next generation of research in this challenging field.

References

Foundational Research on Endothelin Receptor Antagonism Using TAK-044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals